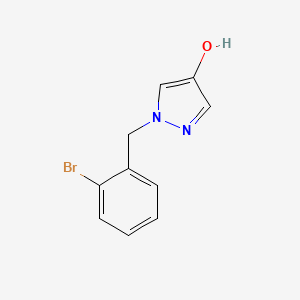

1-(2-Bromobenzyl)-1H-pyrazol-4-ol

Overview

Description

“1-(2-Bromobenzyl)-1H-pyrazol-4-ol” is an organic compound that features both a pyrazole heterocycle and a borate functional group . It’s an intermediate in organic synthesis .

Synthesis Analysis

The compound is synthesized through a nucleophilic substitution reaction . The structure of the compound is confirmed by FTIR, 1H, and 13C NMR spectroscopy, and MS .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using Density Functional Theory (DFT) and compared with the X-ray diffraction value . The results of the conformational analysis indicate that the molecular structure optimized by DFT is consistent with the crystal structure determined by single crystal X-ray diffraction .Chemical Reactions Analysis

The compound is obtained by the nucleophilic substitution reaction . Further details about its chemical reactions are not available in the retrieved information.Scientific Research Applications

Cytochrome P-450 Isozyme Induction

1-(2-Bromobenzyl)-1H-pyrazol-4-ol and its analogs are associated with the induction of cytochrome P-450 isozymes, which are essential for drug metabolism and detoxification in the liver. Studies have highlighted the induction profiles of various pyrazole compounds, including the changes in microsomal protein, cytochrome P-450 content, and the catalytic activities of monooxygenases in mice. The research underlines the significance of these compounds in modulating the expression of cytochrome P-450 isozymes, indicating their potential therapeutic applications in enhancing drug metabolism and reducing toxicity (Raunio et al., 1988).

Antihyperglycemic Activity

This compound derivatives have been studied for their antihyperglycemic activity. Research into the structure-activity relationship (SAR) of these compounds demonstrates their effectiveness in reducing plasma glucose levels in diabetic mouse models. The antihyperglycemic effect is associated with significant glucosuria observed in non-diabetic mice, suggesting a potential role in managing diabetes through selective inhibition of renal tubular glucose reabsorption (Kees et al., 1996).

PDE-4 Inhibition in Asthma Models

This compound compounds have shown promise as PDE-4 inhibitors, which are relevant in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease. These inhibitors can reduce the activation of inflammatory cells, including eosinophils, and have demonstrated efficacy in reducing airway hyperreactivity and improving lung histology in asthmatic mouse models (Kwak et al., 2012).

Antiulcer and Cytoprotective Activity

Compounds related to this compound have exhibited significant cytoprotective antiulcer activity. Certain derivatives have been shown to provide potent inhibition of ulcers induced by HCl-ethanol and stress in rat models. These findings suggest potential applications in treating and preventing gastric ulcers (Ikeda et al., 1996).

Bombesin Receptor Subtype-3 Agonism and Obesity Treatment

Derivatives of this compound have been explored as bombesin receptor subtype-3 (BRS-3) agonists, which play a role in regulating energy homeostasis. These agonists have shown potential in reducing body weight and affecting metabolic rates in animal models, indicating their potential utility in the treatment of obesity (Guan et al., 2011).

Mechanism of Action

Target of Action

It’s known that brominated compounds often interact with proteins or enzymes in the body, altering their function .

Mode of Action

Brominated compounds like this often work through a process called free radical bromination . In this process, a bromine atom is added to the molecule, which can significantly alter its properties and interactions with other molecules .

Biochemical Pathways

Brominated compounds can influence various biochemical pathways depending on their specific targets .

Pharmacokinetics

These properties would significantly impact the bioavailability of the compound .

Result of Action

The introduction of a bromine atom can significantly alter the properties of the molecule, potentially leading to various cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Bromo-benzyl)-1H-pyrazol-4-ol. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .

properties

IUPAC Name |

1-[(2-bromophenyl)methyl]pyrazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O/c11-10-4-2-1-3-8(10)6-13-7-9(14)5-12-13/h1-5,7,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWKXXWDRSJFCEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C=N2)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 6-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408857.png)

![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)

![ethyl 5-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408859.png)